2-(Ethyl(methyl)amino)acetohydrazide
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Overview
Description
2-(Ethyl(methyl)amino)acetohydrazide is an organic compound with the molecular formula C5H13N3O It is a derivative of acetohydrazide, where the hydrazide group is substituted with an ethyl(methyl)amino group
Scientific Research Applications
2-(Ethyl(methyl)amino)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and other organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(methyl)amino)acetohydrazide typically involves the reaction of ethyl(methyl)amine with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl(methyl)amine and acetohydrazide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Ethyl(methyl)amine is added dropwise to a solution of acetohydrazide in the solvent. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(methyl)amino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different functional groups replacing the ethyl(methyl)amino group.
Mechanism of Action
The mechanism of action of 2-(Ethyl(methyl)amino)acetohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
2-(Ethyl(methyl)amino)acetohydrazide can be compared with other similar compounds, such as:
Acetohydrazide: The parent compound, which lacks the ethyl(methyl)amino substitution.
N-Methylacetohydrazide: A derivative with a methyl group instead of the ethyl(methyl)amino group.
N-Ethylacetohydrazide: A derivative with an ethyl group instead of the ethyl(methyl)amino group.
Uniqueness
The presence of the ethyl(methyl)amino group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFSLGSDVCFFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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